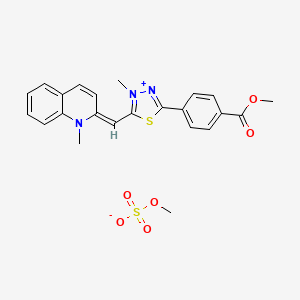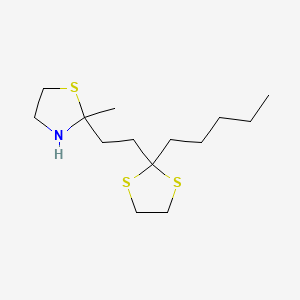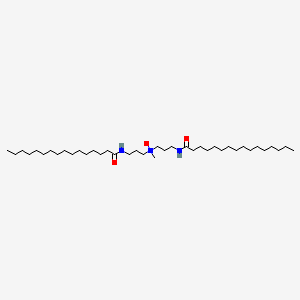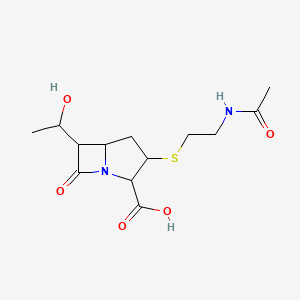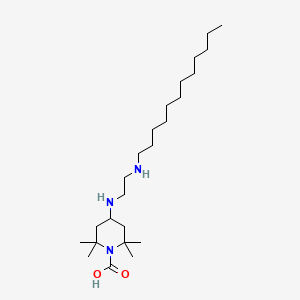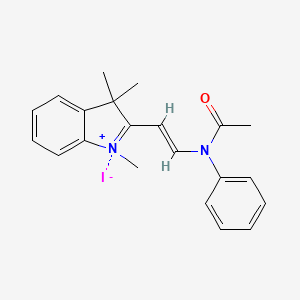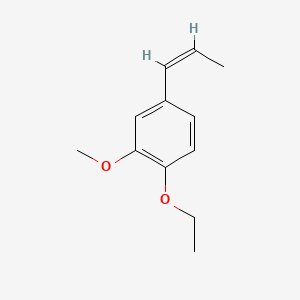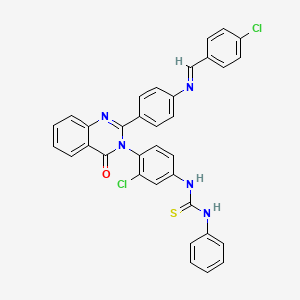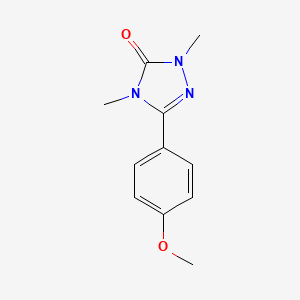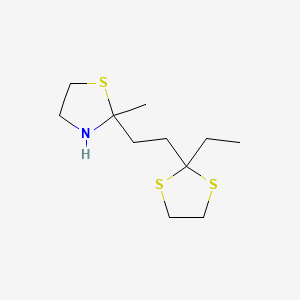
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound characterized by the presence of a thiazolidine ring and a dithiolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves multi-step organic reactions. One common approach is the reaction of 2-ethyl-1,3-dithiolane with an appropriate thiazolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The dithiolane moiety can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- 1-(2-Ethyl-1,3-dithiolan-2-yl)ethanol
- 1-(2-Ethyl-1,3-dithiolan-2-yl)ethanone
Uniqueness
This compound is unique due to its combination of a thiazolidine ring and a dithiolane moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
156000-12-3 |
|---|---|
Formule moléculaire |
C11H21NS3 |
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
2-[2-(2-ethyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS3/c1-3-11(14-8-9-15-11)5-4-10(2)12-6-7-13-10/h12H,3-9H2,1-2H3 |
Clé InChI |
FCEVCZKNYOITFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(SCCS1)CCC2(NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


